Cas no 886911-93-9 (4-methyl-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide)
4-methyl-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, 4-methyl-N-[5-[3-(methylthio)phenyl]-1,3,4-oxadiazol-2-yl]-
- 4-methyl-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide
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- Inchi: 1S/C17H15N3O2S/c1-11-6-8-12(9-7-11)15(21)18-17-20-19-16(22-17)13-4-3-5-14(10-13)23-2/h3-10H,1-2H3,(H,18,20,21)
- InChI Key: BHWDSYSLXQRTIE-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C2=CC=CC(SC)=C2)O1)(=O)C1=CC=C(C)C=C1
4-methyl-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2645-0153-2μmol |
4-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide |
886911-93-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2645-0153-5μmol |
4-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide |
886911-93-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2645-0153-10μmol |
4-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide |
886911-93-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2645-0153-20μmol |
4-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide |
886911-93-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2645-0153-1mg |
4-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide |
886911-93-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2645-0153-2mg |
4-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide |
886911-93-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2645-0153-3mg |
4-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide |
886911-93-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2645-0153-4mg |
4-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide |
886911-93-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2645-0153-5mg |
4-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide |
886911-93-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2645-0153-10mg |
4-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide |
886911-93-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
4-methyl-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 4-methyl-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide
Comprehensive Analysis of 4-methyl-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide (CAS No. 886911-93-9)
The compound 4-methyl-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide (CAS No. 886911-93-9) is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and material science. Its unique structure, featuring a 1,3,4-oxadiazole core and a methylsulfanylphenyl substituent, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive scaffold, given the growing demand for novel compounds in drug discovery and development.
In recent years, the search for heterocyclic compounds with therapeutic potential has intensified, driven by the need for innovative treatments for diseases such as cancer, inflammation, and microbial infections. The 1,3,4-oxadiazole moiety in this compound is known for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This has led to a surge in studies exploring its derivatives, with 4-methyl-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide emerging as a key focus.
The methylsulfanyl group in this compound adds another layer of functionality, as sulfur-containing groups are often associated with enhanced bioavailability and metabolic stability. These attributes are critical in the design of modern pharmaceuticals, where improving drug-like properties is a top priority. Additionally, the benzamide fragment contributes to the compound's ability to interact with biological targets, making it a versatile building block for drug design.
Beyond its potential in medicine, 4-methyl-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide is also being investigated for its applications in material science. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties, which can be exploited in the development of organic semiconductors and photovoltaic materials. With the global push toward sustainable energy solutions, this compound could play a role in advancing green technology.
From a synthetic perspective, the preparation of 4-methyl-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide involves multi-step organic reactions, often starting from readily available precursors. The oxadiazole ring is typically formed via cyclization reactions, while the methylsulfanyl and benzamide groups are introduced through selective functionalization. Researchers are continually optimizing these synthetic routes to improve yields and reduce environmental impact, aligning with the principles of green chemistry.
In the context of drug discovery, this compound's structure-activity relationship (SAR) is a hot topic. Scientists are exploring how modifications to its core structure influence its biological activity. For instance, replacing the methylsulfanyl group with other substituents could enhance its affinity for specific enzymes or receptors. Such studies are crucial for identifying lead compounds in the early stages of drug development.
The growing interest in 4-methyl-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide is reflected in the increasing number of publications and patents citing its use. Its versatility and potential across multiple disciplines make it a valuable subject for ongoing research. As the scientific community continues to uncover its properties and applications, this compound is poised to make significant contributions to both healthcare and technology.
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